
4-Methyl-2-propylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propylpent-4-enoic acid is an organic compound with the molecular formula C10H18O2 It is a carboxylic acid derivative characterized by the presence of a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate ester to form the desired carboxylic acid. Another method includes the hydrolysis of nitriles under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, the hydroformylation of alkenes followed by oxidation can be employed to produce this compound on a larger scale. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-propylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a peroxide initiator.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated alkanes.
Applications De Recherche Scientifique
4-Methyl-2-propylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving carboxylic acids.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It serves as a precursor in the manufacture of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-2-propylpent-4-enoic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding. The double bond in the structure allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
- 4-Methylpent-2-enoic acid
- 2-Propylpent-4-enoic acid
- 2-Methyl-3-oxo-pent-4-enoic acid
Comparison: 4-Methyl-2-propylpent-4-enoic acid is unique due to the specific arrangement of its methyl and propyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
178269-54-0 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-methyl-2-propylpent-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-8(9(10)11)6-7(2)3/h8H,2,4-6H2,1,3H3,(H,10,11) |
Clé InChI |
NOKWCZKVIFCELV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


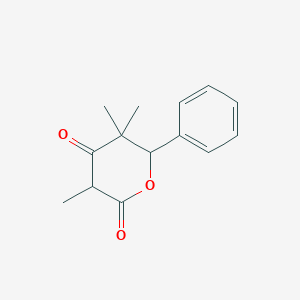
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
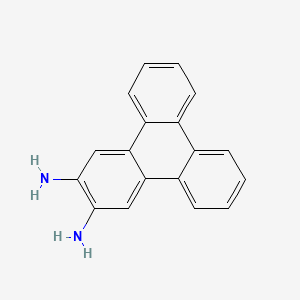
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
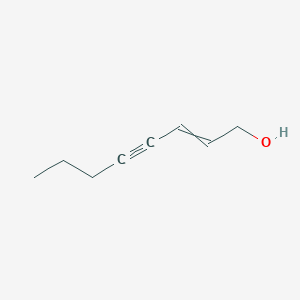
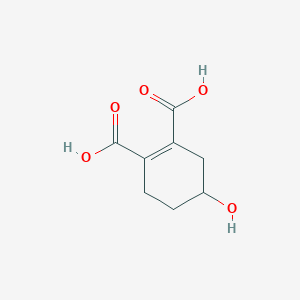
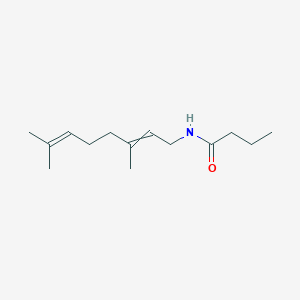
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
